6-Acetyl-4-methylpyridine-2-carboxylic acid
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Overview
Description
6-Acetyl-4-methylpyridine-2-carboxylic acid: is a heterocyclic compound that belongs to the pyridine family It is characterized by the presence of an acetyl group at the 6th position, a methyl group at the 4th position, and a carboxylic acid group at the 2nd position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetyl-4-methylpyridine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the acetylation of 4-methylpyridine-2-carboxylic acid using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Another approach involves the use of Grignard reagents, where 4-methylpyridine-2-carboxylic acid is reacted with an acetyl chloride in the presence of a Grignard reagent such as methylmagnesium bromide. This method also requires careful control of reaction conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound often involves large-scale acetylation reactions using automated reactors. The process includes continuous monitoring of reaction parameters such as temperature, pressure, and pH to optimize yield and minimize by-products. The final product is typically purified using techniques such as distillation, crystallization, and chromatography .
Chemical Reactions Analysis
Types of Reactions
6-Acetyl-4-methylpyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the acetyl group to an alcohol group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Pyridine derivatives with oxidized functional groups.
Reduction: Alcohol derivatives of the original compound.
Substitution: Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
6-Acetyl-4-methylpyridine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential as a ligand in metal complexes, which can have biological activity.
Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 6-Acetyl-4-methylpyridine-2-carboxylic acid involves its interaction with various molecular targets and pathways. In biological systems, the compound can act as a ligand, binding to metal ions and forming complexes that exhibit specific biological activities. These complexes can interact with enzymes, receptors, and other biomolecules, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
4-Methylpyridine-2-carboxylic acid: Lacks the acetyl group at the 6th position.
6-Methylpyridine-2-carboxylic acid: Lacks the acetyl group and has a methyl group at the 6th position instead.
2-Acetyl-4-methylpyridine: Lacks the carboxylic acid group at the 2nd position.
Uniqueness
6-Acetyl-4-methylpyridine-2-carboxylic acid is unique due to the presence of both an acetyl group and a carboxylic acid group on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various synthetic and research applications .
Properties
Molecular Formula |
C9H9NO3 |
---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
6-acetyl-4-methylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H9NO3/c1-5-3-7(6(2)11)10-8(4-5)9(12)13/h3-4H,1-2H3,(H,12,13) |
InChI Key |
FDRTTYSKWYPHKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1)C(=O)O)C(=O)C |
Origin of Product |
United States |
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